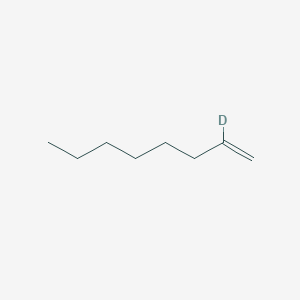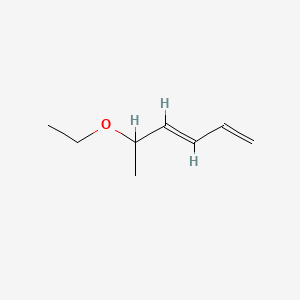
2-Ethoxyhexa-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyhexa-3,5-diene is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, where an ethoxy group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyhexa-3,5-diene can be synthesized through the acid-catalyzed isomerization of 2,4-hexadien-1-ol. In the presence of ethanol, this reaction yields 3,5-hexadien-2-ol, which further reacts to form this compound . The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyhexa-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various alcohols, alkanes, and substituted hexadienes, depending on the type of reaction and reagents used.
Scientific Research Applications
2-Ethoxyhexa-3,5-diene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Ethoxyhexa-3,5-diene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadien-1-ol: A precursor in the synthesis of 2-Ethoxyhexa-3,5-diene.
3,5-Hexadien-2-ol: An intermediate formed during the synthesis.
Ethyl sorbate: Another compound derived from similar synthetic routes.
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other hexadiene derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
56752-55-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3E)-5-ethoxyhexa-1,3-diene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3)9-5-2/h4,6-8H,1,5H2,2-3H3/b7-6+ |
InChI Key |
IXTXFMUQEVEFFL-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(C)/C=C/C=C |
Canonical SMILES |
CCOC(C)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)
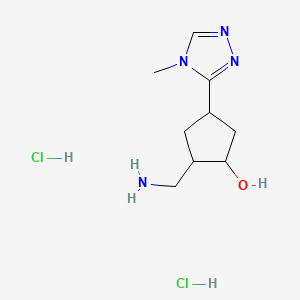
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
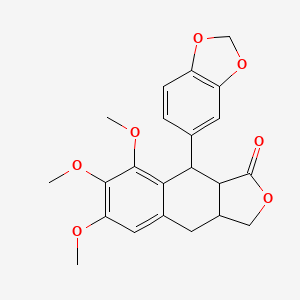
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
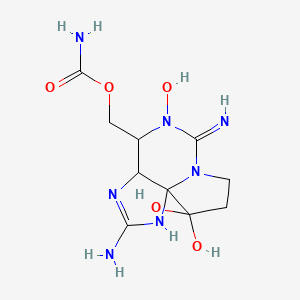
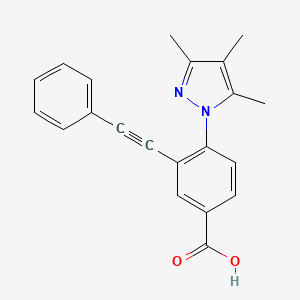
![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)

![N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide](/img/structure/B12306241.png)
![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
![1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B12306249.png)
